8-Chloro-7-fluorochroman-4-amine
CAS No.:
Cat. No.: VC16496521
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFNO |
|---|---|
| Molecular Weight | 201.62 g/mol |
| IUPAC Name | 8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
| Standard InChI Key | VOFLMGPYHIBKIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C1N)C=CC(=C2Cl)F |
Introduction
Structural Characterization and Molecular Identity
Core Architecture and Stereochemical Features
8-Chloro-7-fluorochroman-4-amine belongs to the chroman family, a class of oxygen-containing heterocycles fused to a benzene ring. Its IUPAC name, (4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine, reflects the following structural elements :
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Chroman backbone: A bicyclic system comprising a benzene ring fused to a dihydropyran moiety.
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Halogen substituents: Chlorine at position 8 and fluorine at position 7 on the benzene ring.
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Amino group: A primary amine at position 4 of the pyran ring, conferring chirality due to its (R)-configuration.
The compound’s stereochemistry is critical to its biological interactions, as enantiomeric purity often dictates binding affinity to molecular targets .
Table 1: Key Molecular Descriptors of 8-Chloro-7-fluorochroman-4-amine
| Property | Value |
|---|---|
| Molecular formula | C₉H₉ClFNO |
| Molecular weight | 201.62 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen bond donors | 1 (NH₂ group) |
| Hydrogen bond acceptors | 3 (O, N, F) |
| Topological polar surface area | 35.3 Ų |
| Defined stereocenters | 1 (C4) |
Data derived from PubChem computations .
Spectroscopic and Computational Identifiers
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SMILES:
C1COC2=C([C@@H]1N)C=CC(=C2Cl)F(emphasizing the (R)-configuration) . -
3D conformation: The fluorine and chlorine atoms adopt orthogonal positions relative to the chroman plane, minimizing steric clashes and optimizing electronic interactions .
Synthetic Methodologies and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis of 8-Chloro-7-fluorochroman-4-amine typically involves a multi-step sequence:
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Chroman ring formation: Cyclization of substituted phenols with epichlorohydrin or glycidol derivatives under acidic conditions.
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Halogenation: Sequential electrophilic substitution using chlorinating (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., Selectfluor®) to introduce Cl and F at positions 8 and 7, respectively.
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Amination: Nucleophilic substitution or reductive amination at position 4, often employing ammonia or hydroxylamine in the presence of transition metal catalysts.
Critical Reaction Parameters:
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Temperature: 80–120°C for halogenation steps to ensure regioselectivity.
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Catalysts: Palladium or nickel complexes for stereoretentive amination.
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Purification: Chromatography or recrystallization to achieve >98% enantiomeric excess .
Industrial Production Considerations
Large-scale manufacturing employs continuous-flow reactors to enhance yield (reported 75–85%) and reduce waste. Key challenges include:
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Halogen handling: Corrosion-resistant equipment for Cl₂ and HF management.
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Chiral resolution: Use of immobilized enzymes or chiral stationary phases in downstream processing.
Reactivity and Functionalization Pathways
Nucleophilic and Electrophilic Reactivity
The amine group at C4 participates in:
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Acylation: Reaction with acetyl chloride to form acetamide derivatives.
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Alkylation: Formation of secondary amines using alkyl halides.
Halogen substituents enable: -
Cross-coupling reactions: Suzuki-Miyaura couplings for biaryl synthesis.
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Nucleophilic aromatic substitution: Replacement of Cl or F with amines or thiols under basic conditions.
Oxidation and Reduction Profiles
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Oxidation: The chroman ring undergoes epoxidation or quinone formation with strong oxidants like m-CPBA.
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Reduction: Catalytic hydrogenation saturates the benzene ring, yielding decahydro derivatives.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP = 1.6) but miscible with polar aprotic solvents (DMSO, DMF) .
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Stability: Degrades under strong acidic/basic conditions via ring-opening or dehalogenation.
Biological Activity and Mechanistic Insights
While direct pharmacological data remain limited, structural analogs exhibit:
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Antimicrobial activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Anticancer potential: Topoisomerase II inhibition and apoptosis induction in vitro.
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Neuroactive effects: Modulation of GABAₐ receptors due to halogenated aromatic systems .
Applications in Scientific Research
Medicinal Chemistry
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Lead optimization: Halogen-amine synergy enhances target binding and pharmacokinetics .
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Prodrug development: Amine group facilitates conjugation with promoieties for controlled release.
Materials Science
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Liquid crystals: Chroman core enables mesophase stabilization in display technologies.
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Polymer additives: Halogenated derivatives improve flame retardancy in plastics.
Comparative Analysis with Structural Isomers
Positional isomers (e.g., 7-Cl-8-F variants) exhibit distinct properties:
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Reduced bioactivity: Altered halogen positioning disrupts target binding.
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Synthetic complexity: Isomer separation requires chiral HPLC or enzymatic resolution.
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